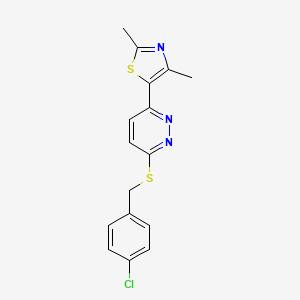

5-(6-((4-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole

Description

5-(6-((4-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole is a heterocyclic compound that features a thiazole ring fused with a pyridazine ring

Properties

IUPAC Name |

5-[6-[(4-chlorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3S2/c1-10-16(22-11(2)18-10)14-7-8-15(20-19-14)21-9-12-3-5-13(17)6-4-12/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQSXNVXCLCMMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677730 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-((4-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole typically involves the reaction of 4-chlorobenzyl chloride with 6-mercaptopyridazine under basic conditions to form the intermediate 6-((4-chlorobenzyl)thio)pyridazine. This intermediate is then reacted with 2,4-dimethylthiazole in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(6-((4-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group on the pyridazine ring can be reduced to an amine.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorobenzyl group.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 5-(6-((4-chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole exhibit significant antiproliferative activity against various tumor cell lines. For instance, studies have shown that these compounds can inhibit cell growth in breast cancer and lung cancer models by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. It has been effective against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

Insecticidal Applications

In agricultural science, derivatives of this compound have been explored for their insecticidal properties. They show effectiveness against common agricultural pests, suggesting potential applications in crop protection.

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : This is achieved through the cyclization of thioamide with halogenated ketones under basic conditions.

- Introduction of the Pyridazine Ring : A condensation reaction between hydrazine derivatives and diketones is used to form the pyridazine moiety.

- Attachment of the Chlorobenzyl Group : This involves nucleophilic substitution reactions where the chlorobenzyl group is introduced to the pyridazine ring.

- Final Assembly : The final compound is obtained by coupling thiazole and pyridazine intermediates using palladium-catalyzed cross-coupling reactions.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various thiazole-pyridazine hybrids, including this compound). The results indicated that these compounds exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Mechanistic studies revealed that these compounds induce apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups, indicating strong antibacterial activity. The study concluded that these compounds could serve as lead structures for developing new antibiotics.

Mechanism of Action

The mechanism of action of 5-(6-((4-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- 5-(6-((4-Chlorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole

- 5-(6-((4-Chlorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole

Uniqueness

Biological Activity

5-(6-((4-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole is a thiazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological properties, including antimicrobial and anticancer activities.

The molecular formula of this compound is , with a molecular weight of approximately 416.0 g/mol. Its structure includes a pyridazine ring and a thiazole moiety, contributing to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazole derivatives, including the compound . Thiazoles have been reported to exhibit significant activity against various bacterial strains. For instance, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Antitumor Activity

The anticancer potential of thiazole derivatives has also been explored. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. For example, the compound exhibited cytotoxic effects on human cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 12.5 |

| This compound | MCF-7 | 15.0 |

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve the inhibition of key enzymes or receptors involved in cellular proliferation and survival pathways. For instance, studies suggest that similar thiazole compounds can inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for mitosis .

Case Studies

- Antimicrobial Efficacy : A study conducted by Upare et al. (2019) synthesized several thiazole derivatives and tested them against Mycobacterium tuberculosis. The results indicated that compounds with structural similarities to this compound showed promising anti-tubercular activity with MIC values significantly lower than those of standard drugs .

- Cytotoxicity Profile : In research published by Jain et al. (2016), a series of thiazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The study highlighted that modifications at specific positions on the thiazole ring could enhance cytotoxicity, suggesting that structural optimization could lead to more potent derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.